6-(Methoxymethyl)pyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(methoxymethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-5-7-3-2-6(4-9-7)8(10)11/h2-4H,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPXDMJDTGDZHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260370 | |
| Record name | 6-(Methoxymethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
450368-35-1 | |
| Record name | 6-(Methoxymethyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=450368-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Methoxymethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches
Direct Synthesis Pathways for 6-(Methoxymethyl)pyridine-3-carboxylic acid and its Positional Isomers
The synthesis of this compound and its various positional isomers can be achieved through several established synthetic strategies. These methods focus on the introduction and manipulation of functional groups on the pyridine (B92270) ring.
Nucleophilic Substitution Strategies on Halogenated Pyridine Precursors (e.g., for 6-methoxypyridazine derivatives)
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of halogenated pyridines. Pyridines with leaving groups, such as halogens, at the 2- and 4-positions are particularly reactive towards nucleophiles. quimicaorganica.orgechemi.comstackexchange.com The reaction proceeds through an addition-elimination mechanism. This strategy can be employed to introduce a methoxy (B1213986) group, which could be a precursor to the methoxymethyl group, or to build upon a pyridine core that already contains the desired substitution pattern. For example, reacting a 2- or 4-halopyridine with sodium methoxide (B1231860) would yield the corresponding methoxypyridine. ntu.edu.sg While the direct substitution at the 6-position is analogous to the 2-position, the reactivity can be influenced by other substituents on the ring.
Carbonylation Reactions for Carboxylic Acid and Ester Formation on Pyridine Rings
Palladium-catalyzed carbonylation reactions are a versatile method for converting aryl halides, including chloropyridines, into carboxylic acids, esters, or amides. researchgate.net This reaction typically involves the use of a palladium catalyst, a phosphine ligand, carbon monoxide, and a suitable nucleophile. For instance, the monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) has been reported. This demonstrates the feasibility of selectively carbonylating a halogenated pyridine to introduce a carboxylic ester group, which can then be hydrolyzed to the corresponding carboxylic acid.
Preparation of Key Intermediates Bearing the 6-(Methoxymethyl)pyridine Moiety
The synthesis of the target molecule often proceeds through the preparation of key intermediates that can be further elaborated.
Synthesis of Halogenated Methoxymethylpyridines (e.g., 2,3-dichloro-5-(methoxymethyl)pyridine)
The synthesis of halogenated methoxymethylpyridines is a critical step in many synthetic routes. For example, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) can be produced from nicotinic acid. google.comgoogle.comechemi.com This trichloromethyl intermediate is a precursor to 2,3-dichloro-5-(trifluoromethyl)pyridine, a valuable intermediate in the agrochemical industry. google.comgoogle.comalfa-chemical.com The synthesis of 5-methoxymethyl-2,3-pyridinedicarboxylic acid derivatives has been achieved through the photochlorination of the corresponding 5-methyl-2,3-pyridinedicarboxylic acid compound, followed by treatment with an alkali metal methoxide. google.com
Routes to Substituted Methoxymethyl-Aminopyridine Carboxylates from Trifluoromethyl Precursors
The trifluoromethyl group is a versatile functional group in the synthesis of pyridine derivatives and can be a precursor to other functionalities. nih.gov For example, an effective synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate starts from 2,6-dichloro-3-trifluoromethylpyridine. nih.gov This process involves the regioselective reaction with a nitrogen nucleophile and the conversion of the 3-trifluoromethyl group into a methoxycarbonyl group. nih.gov Although not a direct synthesis of a methoxymethyl group, this methodology showcases the utility of trifluoromethylpyridines as key building blocks for highly substituted pyridine derivatives. nih.gov
Chemical Reactivity and Transformation Studies of 6 Methoxymethyl Pyridine 3 Carboxylic Acid and Analogues
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Key transformations include esterification, salt formation, decarboxylation, and reduction.
Esterification Reactions and Mechanistic Pathways
Esterification of pyridine (B92270) carboxylic acids is a fundamental transformation, often achieved by reacting the acid with an alcohol in the presence of an acid catalyst. orientjchem.orgresearchgate.net For analogues such as 6-methyl-nicotinic acid, this process can be carried out by oxidation of a precursor followed by in-situ esterification with an alcohol like methanol (B129727), ethanol, or isopropanol. google.comgoogle.com
The Fischer esterification mechanism is the generally accepted pathway for this acid-catalyzed reaction. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. nih.gov The use of solid acid catalysts, such as molybdenum on silica (B1680970), has also been reported for the esterification of nicotinic acid, offering a potentially more environmentally friendly alternative to mineral acids. orientjchem.org
Interactive Data Table: Esterification of Nicotinic Acid Analogues.
| Reactant | Alcohol | Catalyst | Reaction Conditions | Product | Yield (%) |
| Nicotinic acid | Methanol | H₂SO₄ | Reflux | Methyl nicotinate (B505614) | ~79 |
| 6-Methyl-nicotinic acid | Isopropanol | H₂SO₄ | Reflux, 18 hours | Isopropyl 6-methylnicotinate | 56.1 |
| Nicotinic acid | Methanol | Dowex H⁺/NaI | Room Temperature, 4 hours | Methyl nicotinate | 66 |
This data is based on studies of nicotinic acid and its 6-methyl analogue and is intended to be illustrative of the potential reactivity of 6-(methoxymethyl)pyridine-3-carboxylic acid.
Salt Formation Chemistry and its Impact on Material Properties (e.g., crystallinity)
Pyridine carboxylic acids, being amphoteric, can form salts with both acids and bases. The formation of salts with various counter-ions can significantly influence the material properties of the resulting compounds, including their crystallinity, solubility, and thermal stability. The synthesis of salts of heterocyclic polyamines with heterocyclic dicarboxylic acids has been shown to result in robust hydrogen-bonded networks, influencing the supramolecular architecture of the crystals. mdpi.com
The interaction between the pyridine nitrogen and the carboxylic acid proton can lead to the formation of zwitterions, which can further assemble into complex crystalline structures through hydrogen bonding and other non-covalent interactions. The specific nature of these interactions and the resulting crystal packing can be elucidated using single-crystal X-ray diffraction analysis. mdpi.comrsc.org The formation of different salt forms can be a critical aspect in the development of pharmaceutical compounds, as it can affect their bioavailability and formulation characteristics.
Decarboxylation Pathways and Conditions
The decarboxylation of pyridine carboxylic acids, particularly those with substituents that can stabilize the resulting intermediate, is a known transformation. The ease of decarboxylation often depends on the position of the carboxylic acid group and the nature of other substituents on the pyridine ring. For some acidic cannabinoids, decarboxylation is a first-order reaction, with the rate increasing with temperature. nih.govnih.govresearchgate.net
Reduction to Hydroxymethyl Groups and other Functional Group Interconversions
The carboxylic acid group of nicotinic acid and its derivatives can be reduced to a primary alcohol, yielding the corresponding hydroxymethylpyridine. A common method for this transformation is the esterification of the carboxylic acid followed by reduction of the resulting ester. For instance, methyl nicotinate can be effectively reduced to 3-pyridyl methanol using sodium borohydride (B1222165) in methanol. researchgate.net This two-step approach is often preferred as direct reduction of the carboxylic acid can be more challenging and may require harsher reducing agents. This transformation is valuable for the synthesis of various pyridine-containing ligands and pharmacologically active molecules.
Reactivity of the Pyridine Nucleus
The pyridine ring is an electron-deficient aromatic system, which makes it generally less reactive towards electrophilic aromatic substitution compared to benzene. wikipedia.org However, the presence of activating substituents can facilitate such reactions.
Electrophilic Aromatic Substitution Reactions (e.g., Bromination)
Electrophilic aromatic substitution on the pyridine ring typically requires forcing conditions due to the deactivating effect of the nitrogen atom. wikipedia.org The regioselectivity of the substitution is influenced by both the inherent electronic properties of the pyridine ring and the directing effects of the existing substituents. For pyridine itself, electrophilic substitution, when it occurs, generally favors the 3- and 5-positions.
In the case of this compound, the methoxymethyl group is an ortho, para-directing group, while the carboxylic acid is a meta-directing group. Their combined influence, along with the deactivating nature of the pyridine nitrogen, would make predicting the outcome of an electrophilic substitution reaction, such as bromination, complex. Regioselective bromination of aromatic compounds can often be achieved by careful selection of the brominating agent and reaction conditions. mdpi.comresearchgate.netorientjchem.org Theoretical analysis can also be employed to predict the most likely site of substitution. researchgate.net Given the electronic properties, electrophilic attack would be expected to occur at the 5-position, which is para to the activating methoxymethyl group and meta to the deactivating carboxylic acid group.
Interactive Data Table: Regioselectivity in Electrophilic Aromatic Bromination.
| Substrate | Brominating Agent | Conditions | Major Product(s) | Reference |
| Anisole | NBS | Acetonitrile (B52724) | 4-Bromoanisole | researchgate.net |
| Catechol | NBS, HBF₄ | Acetonitrile, -30°C to RT | 4-Bromobenzene-1,2-diol | mdpi.com |
| Methoxyquinolines | Br₂ | Various | Various brominated methoxyquinolines | researchgate.net |
This table provides examples of regioselective bromination on activated aromatic systems and is intended to provide context for the potential bromination of this compound.
Nucleophilic Aromatic Substitution on Activated Pyridine Systems
The pyridine nucleus is inherently electron-deficient compared to benzene, a characteristic that facilitates nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para (C2, C4, and C6) to the nitrogen atom. youtube.com This reactivity is further enhanced by the presence of electron-withdrawing groups on the ring. In the case of this compound, the carboxylic acid group at the 3-position significantly activates the ring towards nucleophilic attack.
While the carboxylic acid at C3 directs nucleophiles to the C2 and C5 positions, the presence of the methoxymethyl group at C6 makes this position a primary site for substitution, should a suitable leaving group be present. However, the methoxy (B1213986) group of the methoxymethyl ether is not a good leaving group. Therefore, direct nucleophilic substitution of the methoxymethyl group itself is not a feasible reaction pathway. Instead, NAS reactions on analogues of this compound, where a better leaving group is present at the 6-position, are more common.
A pertinent example is the synthesis of 6-methoxypyridine-3-carboxylic acid from 6-chloropyridine-3-carboxylic acid. In this reaction, the chloro group at the 6-position is readily displaced by a methoxide (B1231860) nucleophile. prepchem.com This transformation underscores the susceptibility of the 6-position in 3-carboxypyridine systems to nucleophilic attack.
| Substrate | Nucleophile | Product | Conditions | Reference |
|---|---|---|---|---|
| 6-Chloropyridine-3-carboxylic acid | Sodium methoxide | 6-Methoxypyridine-3-carboxylic acid | Methanol, reflux | prepchem.com |
The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring and the carboxylic acid group. The stability of this intermediate is a key factor driving the reaction forward.
Transformations of the Methoxymethyl Side Chain
The methoxymethyl group at the 6-position of the pyridine ring is a versatile functional handle that can undergo several transformations, primarily involving the ether linkage and the methylene (B1212753) bridge.
The methoxymethyl ether can be viewed as a protected form of a hydroxymethyl group. The cleavage of this ether linkage is a common transformation, typically achieved under acidic conditions. wikipedia.org A variety of Brønsted and Lewis acids can be employed for this deprotection. wikipedia.org
For instance, treatment of aromatic methoxymethyl ethers with zinc bromide (ZnBr₂) in the presence of a thiol, such as n-propanethiol (n-PrSH), provides a rapid and efficient method for their cleavage to the corresponding alcohols. researchgate.net Another mild method involves the use of trimethylsilyl (B98337) triflate (TMSOTf) in combination with 2,2′-bipyridyl. nih.gov These methods are often highly chemoselective, allowing for the deprotection of the methoxymethyl ether in the presence of other sensitive functional groups. rsc.org
The resulting 6-(hydroxymethyl)pyridine-3-carboxylic acid can be further derivatized. For example, esterification or etherification of the newly formed hydroxyl group can provide a range of analogues.
| Reagent System | General Conditions | Key Features | Reference |
|---|---|---|---|
| ZnBr₂ / n-PrSH | CH₂Cl₂, Room Temperature | Rapid and high-yielding | researchgate.net |
| TMSOTf / 2,2′-bipyridyl | CH₃CN, 0°C to Room Temperature | Mild and highly chemoselective | nih.gov |
| Silica-supported sodium hydrogen sulfate | Room Temperature | Heterogeneous catalyst, simple workup | organic-chemistry.org |
The methylene group of the methoxymethyl side chain, being in a benzylic-like position, is susceptible to oxidation. Oxidation of this group can lead to the formation of an aldehyde or a carboxylic acid at the 6-position. The oxidation of methyl groups on aromatic rings to carboxylic acids can be achieved using reagents like N-bromosuccinimide (NBS) under photoirradiation in the presence of molecular oxygen. researchgate.net A similar strategy could potentially be applied to the methoxymethyl group, likely leading to the formation of the corresponding ester, which upon hydrolysis would yield the 6-carboxypyridine-3-carboxylic acid.
The direct oxidation of the methoxymethyl group to a formyl group to yield 6-formylpyridine-3-carboxylic acid would require milder and more controlled oxidizing agents. The synthesis of 3-formyl-6-azaindoles from 3-amino-4-methylpyridines via a Vilsmeier-Haack formylation highlights a method for introducing a formyl group onto a pyridine ring system, though not by direct oxidation of a methyl or methoxymethyl group. chemrxiv.org
Reduction of the methoxymethyl group is less common. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the carboxylic acid group in preference to the ether linkage. msu.edu The pyridine ring itself can be reduced to a piperidine (B6355638) under certain conditions, for example, using samarium diiodide in the presence of water. clockss.org However, selective reduction of the methoxymethyl group without affecting the pyridine ring or the carboxylic acid would be challenging.
| Transformation | Potential Product | General Reagent Type |
|---|---|---|
| Ether Cleavage | 6-(Hydroxymethyl)pyridine-3-carboxylic acid | Lewis or Brønsted Acids |
| Oxidation | 6-Formylpyridine-3-carboxylic acid | Mild Oxidizing Agents |
| Oxidation | Pyridine-2,5-dicarboxylic acid | Strong Oxidizing Agents |
Role As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis
Precursor to Nitrogen-Containing Fused Heterocyclic Systems
The pyridine (B92270) scaffold of 6-(Methoxymethyl)pyridine-3-carboxylic acid is a cornerstone for the synthesis of a variety of nitrogen-containing fused heterocyclic systems. These systems are of particular interest due to their prevalence in biologically active compounds.
Synthesis of β-Carbolines and Related Systems
β-Carbolines, characterized by a pyridine ring fused to an indole (B1671886) backbone, are a class of compounds with a broad spectrum of pharmacological activities. analis.com.my The synthesis of the β-carboline skeleton is often achieved through the Pictet-Spengler reaction, a well-established method that involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone. nih.govresearchgate.net
While direct examples of the use of this compound in Pictet-Spengler reactions are not extensively documented in the literature, its structural motifs suggest a potential role as a precursor. For instance, derivatives of this acid could be envisioned to react with tryptamine or its analogs to form tetrahydro-β-carboline intermediates, which can then be aromatized to the corresponding β-carbolines. The methoxymethyl group at the 6-position could offer a handle for further functionalization or influence the electronic properties of the resulting β-carboline system.
A general representation of the Pictet-Spengler reaction is shown below:
Table 1: Key Steps in the Pictet-Spengler Reaction
| Step | Description |
| 1. Imine Formation | Tryptamine reacts with an aldehyde or ketone to form an iminium ion. |
| 2. Cyclization | The electron-rich indole ring attacks the iminium ion in an intramolecular electrophilic substitution. |
| 3. Aromatization | The resulting tetrahydro-β-carboline can be oxidized to the fully aromatic β-carboline. |
Incorporation into Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridines are another class of fused heterocycles that have garnered significant attention due to their diverse biological activities, including their potential as kinase inhibitors. mdpi.com The synthesis of these systems often involves the construction of the pyridine ring onto a pre-existing pyrazole (B372694) core. windows.net
One common synthetic strategy involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. In this context, derivatives of this compound could potentially serve as the 1,3-dicarbonyl equivalent after suitable chemical modification. For instance, the carboxylic acid could be converted into a more reactive species that can then undergo condensation with a 5-aminopyrazole to form the fused pyridine ring. The methoxymethyl substituent would be retained in the final pyrazolo[3,4-b]pyridine structure, offering a site for further chemical elaboration. mdpi.comnih.gov
Table 2: General Approaches to Pyrazolo[3,4-b]pyridine Synthesis
| Starting Materials | Reaction Type | Resulting Structure |
| 5-Aminopyrazole and 1,3-Diketone | Condensation/Cyclization | 4,6-Disubstituted pyrazolo[3,4-b]pyridine |
| 3-Amino-1H-pyrazolo[3,4-b]pyridine | Reaction with ω-bromoacetophenones | Fused imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines |
Building Blocks for Thiazolo[3,2-a]pyridine-Carboxylic Acids
The thiazolo[3,2-a]pyridine scaffold is present in a number of compounds with interesting biological properties, including potential antimicrobial and cytotoxic activities. nih.govnih.gov The synthesis of thiazolo[3,2-a]pyridine-carboxylic acids can be achieved through various condensation reactions.
Building Block for Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. windows.netacsgcipr.org These reactions are highly valued for their efficiency and atom economy. Pyridine derivatives are often synthesized using MCRs, such as the Hantzsch pyridine synthesis. acsgcipr.org
Given its functional groups, this compound or its derivatives could potentially participate in MCRs to generate highly substituted pyridine cores. For example, the carboxylic acid could be activated and used in a condensation reaction with other components to build a complex pyridine-containing molecule in a one-pot fashion. The versatility of MCRs would allow for the rapid generation of a library of diverse compounds based on the this compound scaffold.
Utility in the Preparation of Diverse Pyridine Carboxylic Acid Derivatives for Chemical Probes
Pyridine carboxylic acids are important scaffolds in the development of chemical probes, which are essential tools for studying biological processes. nih.gov These probes often require specific functional groups for targeting, signaling, and cellular uptake.
The structure of this compound makes it an attractive starting material for the synthesis of novel chemical probes. The carboxylic acid can be readily converted into amides, esters, or other functional groups to attach linkers or reporter molecules. The methoxymethyl group provides an additional site for modification, allowing for the fine-tuning of the probe's properties, such as solubility and steric hindrance. The pyridine ring itself can participate in various coordination and recognition events, making it a valuable component of a chemical probe's design. The synthesis of metal-organic frameworks (MOFs) from pyridine carboxylic acid derivatives further highlights their utility in creating structured materials with potential applications in areas like gas storage. umt.edu.my
Advanced Structural Elucidation and Spectroscopic Investigations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 6-(Methoxymethyl)pyridine-3-carboxylic acid in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY and HSQC, allows for the complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring and the protons of the methoxymethyl group. Based on the analysis of nicotinic acid and related substituted pyridines, the chemical shifts can be predicted chemicalbook.comhmdb.canih.gov. The proton on C2, positioned between the ring nitrogen and the carboxylic acid, would be the most deshielded. The proton on C4 would be downfield due to its position relative to the electron-withdrawing groups, and the C5 proton would be the most upfield of the aromatic signals. The methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the methoxymethyl group would appear as sharp singlets in the aliphatic region.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is expected to appear at the far downfield end of the spectrum (around 165-175 ppm). The six carbons of the substituted pyridine ring will have distinct chemical shifts influenced by the nitrogen atom and the two substituents researchgate.netresearchgate.net. The carbons directly attached to the nitrogen (C2 and C6) will be significantly downfield. The carbons of the methoxymethyl group will resonate in the typical aliphatic region.
Conformational analysis, particularly concerning the orientation of the carboxylic acid and methoxymethyl groups relative to the pyridine ring, can be inferred from Nuclear Overhauser Effect (NOE) experiments and by comparing experimental data with theoretical calculations.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Values are estimated based on data for nicotinic acid, 6-chloronicotinic acid, and standard substituent effects. Actual values may vary depending on solvent and experimental conditions.)
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | Pyridine C-H | ~9.1 | ~152 |
| 3 | Pyridine C-COOH | - | ~130 |
| 4 | Pyridine C-H | ~8.3 | ~138 |
| 5 | Pyridine C-H | ~7.5 | ~123 |
| 6 | Pyridine C-CH₂OCH₃ | - | ~160 |
| 7 | Carboxyl C=O | ~12-13 (broad s) | ~168 |
| 8 | Methylene (-CH₂-) | ~4.6 | ~74 |
| 9 | Methyl (-CH₃) | ~3.4 | ~59 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound and analyzing its molecular vibrations. The spectra are expected to be complex, showing characteristic bands for the carboxylic acid, the ether linkage, and the substituted pyridine ring chemicalbook.comdoi.orgnih.govscielo.br.
Key Vibrational Modes:
Carboxylic Acid Group: A very broad O-H stretching band is expected in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers common in carboxylic acids. A strong C=O stretching vibration should appear around 1700-1730 cm⁻¹ scielo.brrsc.org. C-O stretching and O-H bending modes are also expected at lower frequencies.
Methoxymethyl Group: The C-O-C ether linkage will produce characteristic stretching vibrations, typically strong in the IR spectrum, in the 1150-1085 cm⁻¹ region. C-H stretching vibrations of the methylene and methyl groups will be observed around 2850-3000 cm⁻¹.
Pyridine Ring: The aromatic ring will give rise to several characteristic vibrations. C=C and C=N stretching vibrations typically occur in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations provide a fingerprint for the substitution pattern of the ring researchgate.netumt.edu.my.
Raman spectroscopy provides complementary information, particularly for the non-polar bonds and symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Frequency ranges are based on typical values for the respective functional groups.)
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |
| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | Methoxymethyl | 2850 - 3000 | Medium |
| C=O Stretch | Carboxylic Acid | 1700 - 1730 | Strong |
| C=N, C=C Stretch | Pyridine Ring | 1400 - 1610 | Medium to Strong |
| C-O-C Stretch (Ether) | Methoxymethyl | 1085 - 1150 | Strong |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium |
| O-H Bend | Carboxylic Acid | 1395 - 1440 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides insights into the electronic structure of the molecule by probing the π-electron system. Like other pyridine derivatives, this compound is expected to exhibit absorption bands in the UV region corresponding to π→π* and n→π* electronic transitions researchgate.netnih.gov.
The pyridine ring is an aromatic system, and its UV spectrum is characterized by transitions involving the π-orbitals. The presence of the carboxylic acid and methoxymethyl substituents will influence the energy of these transitions, causing shifts in the absorption maxima (λmax). The carboxylic acid group, being a conjugating and electron-withdrawing group, is expected to cause a red shift (bathochromic shift) of the π→π* transitions compared to unsubstituted pyridine. The methoxymethyl group, being weakly electron-donating through the oxygen lone pairs, may have a smaller effect. The n→π* transition, involving the non-bonding electrons on the nitrogen atom, is also characteristic and typically appears as a lower intensity band at a longer wavelength than the primary π→π* bands researchgate.net. The exact position and intensity of these bands are sensitive to solvent polarity.
Table 3: Predicted UV-Vis Absorption Maxima for this compound (Values are estimated based on data for nicotinic acid and its derivatives.)
| Transition Type | Chromophore | Predicted λmax Range (nm) |
| π → π | Substituted Pyridine Ring | ~260 - 280 |
| n → π | Pyridine Nitrogen | ~270 - 290 (often as a shoulder) |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula C₈H₉NO₃ corresponds to a monoisotopic mass of approximately 167.058 Da.
Under electron ionization (EI) conditions, the molecular ion (M⁺˙) peak is expected. The subsequent fragmentation would likely follow pathways characteristic of both carboxylic acids and ethers attached to an aromatic ring libretexts.orgmiamioh.edu.
Expected Fragmentation Pathways:
Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the C-O bond in the methoxymethyl side chain could lead to the loss of a methoxy radical (mass 31), resulting in a significant fragment ion at M-31.
Loss of the carboxylic acid group (•COOH): Alpha-cleavage next to the pyridine ring could result in the loss of the carboxyl group (mass 45), yielding a fragment at M-45 youtube.com.
Loss of water (H₂O): If a proton is transferred from the carboxylic acid to the pyridine nitrogen (ortho effect), subsequent loss of water (mass 18) from the molecular ion might be observed.
Decarboxylation: Loss of carbon dioxide (CO₂) (mass 44) from the molecular ion is another common fragmentation pathway for aromatic carboxylic acids, leading to a fragment at M-44.
Analysis of these fragmentation patterns allows for the step-by-step reconstruction of the molecule's structure, confirming the connectivity of the atoms.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound (Based on a molecular weight of ~167 Da.)
| m/z Value | Proposed Lost Neutral Fragment | Proposed Ion Structure |
| 167 | - | [C₈H₉NO₃]⁺˙ (Molecular Ion) |
| 136 | •OCH₃ | [M - OCH₃]⁺ |
| 122 | •COOH | [M - COOH]⁺ |
| 123 | CO₂ | [M - CO₂]⁺˙ |
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly documented, analysis of the parent compound, nicotinic acid, provides a strong basis for predicting its solid-state characteristics ebi.ac.uknanomegas.com.
Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the planarity of the pyridine ring and revealing the specific conformations of the methoxymethyl and carboxylic acid substituents.
Table 5: Predicted Crystallographic Parameters and Key Interactions (Based on analysis of nicotinic acid and related structures.)
| Parameter | Predicted Information |
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) if forming COOH dimers |
| Key Bond Lengths/Angles | C=O (~1.25 Å), C-O (~1.30 Å), Pyridine C-C/C-N (avg. ~1.38 Å) |
| Dominant Intermolecular Forces | Hydrogen bonding (O-H···N or O-H···O) |
| Potential Packing Motifs | Dimer formation, chain or sheet structures via H-bonds |
Computational and Theoretical Chemical Studies
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely applied computational tool in chemistry and materials science for predicting molecular properties.
Prediction of Molecular Geometries and Vibrational Frequencies
DFT calculations are routinely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 6-(Methoxymethyl)pyridine-3-carboxylic acid, this would involve optimizing the bond lengths, bond angles, and dihedral angles of the pyridine (B92270) ring, the carboxylic acid group, and the methoxymethyl substituent.
Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the different modes of vibration (stretching, bending, etc.) within the molecule and can be compared with experimental infrared (IR) and Raman spectroscopy data to aid in spectral assignment and confirm the predicted structure. However, no specific studies reporting the predicted molecular geometry or vibrational frequencies for this compound have been found in the scientific literature.
Calculation of NMR Chemical Shifts using Gauge-Independent Atomic Orbital (GIAO) Method
The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. This method provides theoretical predictions of ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation. The calculation involves determining the magnetic shielding tensors for each nucleus in the molecule in its optimized geometry.
For this compound, GIAO calculations would predict the chemical shifts for the protons and carbons of the pyridine ring, the methoxy (B1213986) group, the methylene (B1212753) bridge, and the carboxylic acid group. These theoretical values, when compared to experimental NMR data, can help confirm the molecular structure and assign specific resonances. At present, there are no published studies that report the calculated NMR chemical shifts for this particular compound.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index. These parameters provide quantitative insights into the molecule's reactivity. For this compound, this analysis would help in predicting its reactive sites and understanding its behavior in chemical reactions. A thorough search of the literature did not yield any studies that have performed a HOMO-LUMO analysis or calculated the chemical reactivity indices for this compound.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with other molecules, such as solvents or biological macromolecules.
An MD simulation of this compound could be used to explore its different possible conformations by sampling the rotational freedom around its single bonds. This would provide insight into the molecule's flexibility and the relative energies of its conformers. Furthermore, simulations in a solvent, like water, would reveal how the molecule interacts with its environment through hydrogen bonding and other intermolecular forces. Such studies are crucial for understanding its solubility and transport properties. However, there are no published molecular dynamics simulation studies specifically for this compound.
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical methods, including DFT, are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy and, therefore, the rate of the reaction.
For this compound, quantum chemical studies could be used to investigate various reactions, such as its synthesis, degradation, or its interaction with a biological target. These calculations would provide detailed information about the bond-breaking and bond-forming processes and the energies involved. To date, no quantum chemical studies on the reaction mechanisms or transition states involving this compound have been reported in the scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Property Correlation
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity or a specific chemical property. QSAR models are built by correlating calculated molecular descriptors (which quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties) with experimental data.
A QSAR study involving this compound would require a dataset of similar compounds with known activities or properties. Molecular descriptors for these compounds, including this compound, would be calculated, and a mathematical model would be developed to predict the activity or property based on these descriptors. Such models are widely used in drug discovery and environmental science to predict the properties of new or untested compounds. A review of the literature indicates that no QSAR models specifically developed for or including this compound have been published.
Coordination Chemistry and Supramolecular Interactions
Ligand Properties of Pyridine-3-carboxylic Acids with Methoxymethyl Substituents
Pyridine-3-carboxylic acids, particularly those with substituents like the methoxymethyl group at the 6-position, act as versatile ligands in coordination chemistry. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group are potential coordination sites for metal ions. The methoxymethyl group can influence the electronic properties of the pyridine ring and the steric accessibility of the coordination sites, thereby modulating the properties of the resulting metal complexes.
The formation of metal-ligand complexes with 6-(Methoxymethyl)pyridine-3-carboxylic acid can be achieved through the reaction of the ligand with various metal salts in suitable solvents. The resulting complexes can be characterized by a range of spectroscopic techniques to elucidate their structure and bonding.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination environment of the carboxylate group. The position of the characteristic carbonyl (C=O) stretching vibration in the IR spectrum can indicate the coordination mode of the carboxylate. For instance, a significant shift in the ν(C=O) band upon complexation, compared to the free ligand, suggests the involvement of the carboxylate group in metal binding. The difference between the asymmetric (ν_asym_) and symmetric (ν_sym_) stretching frequencies of the carboxylate group (Δν = ν_asym_ - ν_sym_) can provide further insight into the coordination mode (monodentate, bidentate chelating, or bridging). kpi.ua
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the pyridine ring protons and carbons upon coordination to a metal ion can provide information about the binding site and the electronic effects of coordination.
UV-Visible Spectroscopy: The electronic absorption spectra of the metal complexes can reveal information about the d-d transitions of the metal center and charge-transfer bands between the metal and the ligand. These spectra are useful for determining the coordination geometry of the metal ion. rsc.org
While specific spectroscopic data for metal complexes of this compound are not extensively reported, studies on analogous pyridine-carboxylic acid complexes provide a framework for their characterization. For instance, in transition metal complexes with pyridine-based ligands, shifts in the pyridine ring vibrations in the IR spectrum are indicative of coordination through the nitrogen atom. kpi.ua
Table 1: Expected Spectroscopic Shifts in Metal Complexes of this compound
| Spectroscopic Technique | Observed Change upon Complexation | Information Gained |
| Infrared (IR) | Shift in ν(C=O) and changes in ν_asym(COO⁻) and ν_sym_(COO⁻) | Coordination of the carboxylate group and its mode (monodentate, bidentate, bridging) |
| Shift in pyridine ring vibrations | Coordination of the pyridine nitrogen | |
| NMR (¹H, ¹³C) | Changes in chemical shifts of pyridine and methoxymethyl protons/carbons | Identification of coordination sites and electronic effects |
| UV-Visible | Appearance of d-d transition and charge-transfer bands | Determination of metal ion coordination geometry |
The coordination of this compound to metal centers can occur through various modes, leading to different geometries and dimensionalities of the resulting complexes. The pyridine nitrogen can act as a monodentate ligand, while the carboxylate group can coordinate in a monodentate, bidentate chelating, or bridging fashion. This versatility allows for the construction of discrete molecules, one-dimensional chains, two-dimensional layers, and three-dimensional metal-organic frameworks (MOFs). wikipedia.org
The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions (e.g., solvent, temperature, pH), and the presence of other coordinating ligands. For example, lanthanide ions, with their larger ionic radii and higher coordination numbers, can favor higher denticity of the ligand, potentially leading to the formation of coordination polymers. rsc.orgnih.govnih.gov Studies on related pyridine-dicarboxylic and -tricarboxylic acids have demonstrated their ability to form diverse coordination polymers with alkaline-earth, lanthanide, and transition metals. rsc.org
Supramolecular Assemblies Involving Directed Hydrogen Bonding and π-π Stacking Interactions
Beyond coordination chemistry, this compound is an excellent candidate for the construction of supramolecular assemblies through non-covalent interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the pyridine ring can participate in hydrogen bonding and π-π stacking interactions.
Hydrogen Bonding: The carboxylic acid moiety can form robust hydrogen bonds, such as the common carboxylic acid dimer synthon or interactions with the pyridine nitrogen atom of another molecule (O-H···N). rsc.orgresearchgate.net These interactions can direct the assembly of molecules into well-defined one-, two-, or three-dimensional networks. mdpi.comrsc.orgrsc.org The methoxymethyl group may also participate in weaker C-H···O hydrogen bonds, further stabilizing the supramolecular architecture.
The interplay of these non-covalent forces allows for the rational design of crystal structures with specific topologies and properties, a field known as crystal engineering.
Role in Organic-Inorganic Hybrid Materials (e.g., with heteropolyanions)
The ability of this compound to coordinate to metal centers and participate in supramolecular interactions makes it a suitable organic component for the synthesis of organic-inorganic hybrid materials. A particularly interesting class of such materials involves the combination of organic ligands with inorganic clusters, such as heteropolyanions or polyoxometalates (POMs). anr.frmdpi.comfrontiersin.org
POMs are large, anionic metal-oxygen clusters that can act as inorganic building blocks. rsc.org The organic ligand can coordinate to metal ions that bridge the POM units, leading to the formation of extended networks with tunable properties. The resulting hybrid materials can exhibit a combination of the properties of both the organic and inorganic components, such as catalytic activity, photoluminescence, and electrochemical behavior. The structure of these hybrid materials can range from discrete units to extended one-, two-, or three-dimensional frameworks. nih.gov
While specific examples involving this compound and heteropolyanions are not widely documented, the principles established from studies with other pyridine-carboxylic acids suggest its potential in this area. rsc.org The coordination of the pyridine and carboxylate groups to metal centers, which in turn interact with the surface oxygen atoms of the POMs, can lead to the formation of novel hybrid materials with interesting structural motifs and potential applications in catalysis and materials science.
Advanced Methodologies in Chemical Research
Chromatographic Techniques for Purification and Analytical Resolution
Chromatographic methods are indispensable for the isolation, purification, and analysis of pyridine (B92270) carboxylic acid derivatives. High-Performance Liquid Chromatography (HPLC) is a primary tool for ensuring the purity of intermediates and final products. For compounds like 6-(Methoxymethyl)pyridine-3-carboxylic acid, reversed-phase HPLC is commonly employed to separate the target molecule from starting materials, by-products, and other impurities.
Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange retention mechanisms, offers enhanced selectivity for separating isomers of pyridine carboxylic acids and other closely related compounds. helixchrom.com This technique can effectively resolve molecules with minor differences in their hydrophobic and ionic characteristics. helixchrom.com
The purification of pyridine-carboxylate derivatives can be effectively monitored using a reversed-phase column with a mobile phase such as acetonitrile (B52724) and dilute acetic acid, which allows for clear, single-peak elution of the desired compound. nih.govresearchgate.net
Table 1: Illustrative HPLC Parameters for Analysis of Pyridine Carboxylic Acid Derivatives
| Parameter | Typical Conditions | Purpose |
| Column | C18 or Mixed-Mode Core-Shell | Provides separation based on hydrophobicity and/or ionic interactions. helixchrom.com |
| Mobile Phase | Acetonitrile/Water gradient with acid modifier (e.g., formic acid, acetic acid) | Elutes compounds from the column; acid modifier improves peak shape. nih.govhelixchrom.com |
| Detection | UV (e.g., 215-254 nm), MS | Quantifies and identifies the compound based on light absorbance or mass-to-charge ratio. unimi.it |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of separation and analysis time. |
| Temperature | 25 - 40 °C | Optimizes viscosity and improves separation efficiency. |
While this compound is achiral, related synthetic intermediates or more complex derivatives may possess chiral centers. In such cases, Chiral HPLC is essential for the analytical resolution of enantiomers. This technique uses a chiral stationary phase (CSP) to selectively interact with each enantiomer, resulting in different retention times and allowing for their separation and quantification. acs.org The ability to determine enantiomeric excess (e.e.) is critical in pharmaceutical development, where different enantiomers can have vastly different biological activities.
Application of Flow Chemistry for Scalable and Efficient Synthesis
Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing, offering significant advantages for the production of fine chemicals and pharmaceutical intermediates. europa.eu In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. scispace.com This methodology is particularly well-suited for improving the safety, efficiency, and scalability of chemical syntheses. europa.eudurham.ac.uk
The synthesis of heterocyclic compounds, including pyridine derivatives, has been successfully translated to continuous-flow systems. uc.pt Key benefits include:
Enhanced Safety: The small internal volume of microreactors minimizes the risk associated with handling hazardous reagents or performing highly exothermic reactions. europa.eu
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, leading to better reaction control and reduced formation of by-products. scispace.com
Scalability: Increasing production volume is achieved by running the system for a longer duration or by "scaling out" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors. durham.ac.uk
Automation and Integration: Flow systems can be automated and integrated with in-line purification and analysis, creating a seamless and efficient manufacturing process. durham.ac.uk
For the synthesis of this compound, a key synthetic step, such as the conversion of a methyl group to a methoxymethyl group or the oxidation of a precursor, could be performed in a flow reactor to achieve higher yields and purity.
Table 2: Comparison of Batch vs. Flow Synthesis for a Hypothetical Pyridine Derivative
| Parameter | Batch Processing | Continuous Flow Processing |
| Reaction Scale | Milligrams to kilograms | Milligrams to multi-tonnes |
| Heat Transfer | Limited by vessel surface area | Excellent, rapid heating/cooling |
| Safety | Higher risk with exothermic reactions | Inherently safer due to small reactor volume |
| Reaction Time | Hours to days | Seconds to minutes |
| Yield & Purity | Variable, often lower | Often higher due to precise control |
| Scalability | Complex, requires re-optimization | Straightforward, longer run time |
Green Chemistry Principles in Reaction Design and Solvent Selection
The application of green chemistry principles is crucial for developing sustainable and environmentally responsible chemical processes. firp-ula.org The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in
Reaction Design In designing a synthesis for this compound, principles such as atom economy and the use of catalysis are paramount. A "green" reaction design would maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. The use of catalytic reagents is preferred over stoichiometric ones because catalysts are used in small amounts and can be recycled, reducing both cost and waste generation. rsc.org For instance, developing a catalytic oxidation process for a precursor would be a greener alternative to using stoichiometric heavy-metal oxidants. google.com
Solvent Selection Solvents account for a significant portion of the material used in pharmaceutical manufacturing, making their selection a key aspect of green chemistry. scienceopen.com Traditional solvents such as chlorinated hydrocarbons (e.g., dichloromethane) and polar aprotic solvents (e.g., dimethylformamide) are often effective but pose environmental and health risks. imist.ma
Green chemistry encourages the use of safer, more benign solvents. Water, ethanol, methanol (B129727), and ethyl acetate (B1210297) are often preferred choices due to their lower toxicity and environmental impact. tandfonline.com Solvent selection guides, such as those developed by pharmaceutical consortia, provide a framework for choosing solvents based on safety, environmental, and health criteria. unibo.it The ideal "green" reaction would be conducted without any solvent at all, a practice known as mechanochemistry or solid-state reaction. scienceopen.comnih.gov
Table 3: Solvent Selection Guide Based on Green Chemistry Principles
| Classification | Example Solvents | Rationale for Use in Pyridine Carboxylic Acid Synthesis |
| Recommended | Water, Ethanol, Isopropanol, Ethyl Acetate | Low toxicity, biodegradable, renewable sources. Suitable for many reaction types and purifications. tandfonline.com |
| Usable | Toluene, Methanol, Acetonitrile | Acceptable performance but with some health or environmental concerns. Use should be minimized. |
| Undesirable/Hazardous | Dichloromethane, Benzene, Pyridine, Dimethylformamide (DMF) | High toxicity, carcinogenicity, or significant environmental impact. Should be avoided or replaced. scienceopen.comimist.ma |
By thoughtfully applying these advanced methodologies, the synthesis and purification of this compound can be optimized to produce a high-purity compound through a process that is scalable, efficient, and environmentally sustainable.
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy
The development of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. For 6-(methoxymethyl)pyridine-3-carboxylic acid, future research will likely focus on moving beyond traditional multi-step syntheses, which often suffer from low yields and significant waste production. primescholars.com The principle of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, will be a guiding concept. jocpr.com
Current industrial syntheses of related pyridine (B92270) carboxylic acids, such as nicotinic acid, sometimes rely on harsh oxidation processes that generate considerable waste. beilstein-journals.org Future strategies could involve:
Catalytic C-H Activation: Direct functionalization of a simpler pyridine precursor at the C-6 position with a methoxymethyl group using transition-metal catalysis would represent a significant improvement in atom economy by avoiding the need for pre-functionalized starting materials.
Biocatalysis: The use of enzymes for regioselective hydroxylation or other modifications of the pyridine ring offers a highly specific and environmentally friendly route. For instance, certain bacterial strains have been shown to regioselectively hydroxylate nicotinic acid derivatives, a process that could be adapted for more complex substrates. nih.gov
Flow Chemistry: Continuous flow processes, as adopted by some manufacturers for nicotinic acid synthesis, can offer better control over reaction conditions, improved safety, and higher yields, making them an attractive platform for novel synthetic routes. beilstein-journals.org
Novel Building Block Strategies: A patented method for the synthesis of a related compound, 5-methoxymethyl-2,3-pyridinedicarboxylic acid, involves the photochlorination of a methyl group followed by reaction with an alkali metal methoxide (B1231860). google.com Adapting such specific functional group transformations to more accessible precursors could provide a direct and efficient pathway.
Research into these areas aims to create cost-effective and eco-friendly processes for large-scale production, which is essential for the compound's potential applications. google.com
Development of New Methodologies for Selective Derivatization and Functionalization of the Pyridine Ring
The pyridine ring is electron-deficient, which influences its reactivity towards various reagents. The existing substituents on this compound—the electron-withdrawing carboxylic acid and the methoxymethyl group—direct the position of further functionalization. Future research will focus on developing precise methodologies to selectively modify the remaining C-2, C-4, and C-5 positions of the pyridine ring.
Key research avenues include:
Regioselective Halogenation: Introducing halogen atoms at specific positions on the ring can serve as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of aryl, alkyl, or alkynyl groups.
Late-Stage C-H Functionalization: Methodologies that allow for the direct addition of functional groups to the C-H bonds of the pyridine ring in the final stages of a synthesis are highly desirable as they streamline the creation of diverse chemical libraries for screening purposes.
Directed Ortho-Metalation (DoM): The carboxylic acid group could potentially be used as a directing group to facilitate metalation and subsequent functionalization at the adjacent C-2 or C-4 positions, offering a powerful tool for controlled derivatization.
Enzymatic Functionalization: As with synthesis, enzymes could be employed for highly selective late-stage modifications, such as hydroxylation, on the pyridine nucleus. nih.gov
The ability to precisely modify the scaffold will enable the fine-tuning of its electronic, steric, and physicochemical properties for specific applications in drug discovery and materials science.
Advanced Computational Predictions for Undiscovered Reactivity and Stereochemical Control
Computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental design. For this compound, advanced computational models can unlock new areas of its chemistry.
Reactivity Prediction: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the electron distribution within the molecule. rsc.org This allows for the prediction of the most likely sites for electrophilic or nucleophilic attack, helping chemists to design reactions with greater selectivity and avoid unwanted side products. Computational analysis can also predict global reactivity parameters like chemical potential and hardness. rsc.org
Stereochemical Control: If reactions involving the side chain or additions to the ring create stereocenters, computational modeling can be instrumental in designing chiral catalysts or auxiliaries to control the stereochemical outcome. broadinstitute.org While the parent molecule is achiral, many of its potential derivatives could possess chirality, making stereocontrol a critical aspect of their synthesis. nih.govresearchgate.net
Property Prediction: As demonstrated with pyridine-3-carboxylic acid (nicotinic acid), multivariate analysis and other computational methods can be used to correlate molecular properties with potential biological activity or suitability as a drug carrier. nih.gov Similar in silico studies on this compound could rapidly assess its potential for various applications before extensive laboratory work is undertaken.
By simulating reaction pathways and predicting outcomes, computational chemistry can significantly accelerate the discovery of novel reactions and the development of functional derivatives, saving time and resources.
Integration with Materials Science for the Design of Functional Organic or Hybrid Materials
The bifunctional nature of this compound, possessing both a nitrogen atom for coordination and a carboxylate group, makes it an excellent candidate as a building block (linker or ligand) for advanced materials. nih.gov
Metal-Organic Frameworks (MOFs): Pyridine carboxylic acids are widely used as organic linkers to construct MOFs, which are porous materials with applications in gas storage, separation, and catalysis. umt.edu.myresearchgate.netrsc.org The specific geometry and electronic properties of this compound could lead to the formation of novel MOF architectures with unique properties. The methoxymethyl group, in particular, could influence the pore environment and framework topology.
Coordination Polymers: Beyond porous MOFs, this compound can be used to create one-, two-, or three-dimensional coordination polymers with interesting magnetic, optical, or electronic properties. researchgate.net
Functional Organic Polymers: The carboxylic acid group allows the molecule to be incorporated into polyesters or polyamides. researchgate.net The pyridine and methoxymethyl moieties would then be pendant groups along the polymer chain, imparting specific functionalities such as metal-ion binding, altered solubility, or thermal stability.
Hybrid Materials: The molecule could be grafted onto the surface of inorganic materials like silica (B1680970) or metal oxides to create hybrid materials. mdpi.com Such materials can combine the properties of both the organic molecule and the inorganic support, leading to applications in heterogeneous catalysis or chromatography. The design of perovskite-type hybrid materials is another emerging area where such organic ligands could play a role. researchgate.net
The table below summarizes the potential roles of pyridine carboxylic acids in materials science, highlighting the opportunities for this compound.
| Material Type | Role of Pyridine Carboxylic Acid | Potential Application | Supporting Research |
| Metal-Organic Frameworks (MOFs) | Organic Linker/Ligand | Gas Storage, Catalysis, Separation | umt.edu.myresearchgate.netrsc.org |
| Coordination Polymers | Bridging Ligand | Luminescence, Magnetism | researchgate.net |
| Functional Polyesters | Monomer Unit | Advanced Plastics, Circular Materials | researchgate.net |
| Hybrid Materials (e.g., on Silica) | Surface Modifier/Grafting Agent | Heterogeneous Catalysis, Sensors | mdpi.com |
| Photovoltaic Dyes | Component of Dye Structure | Dye-Sensitized Solar Cells (DSSCs) | mdpi.com |
Q & A
Q. What are the common synthetic routes for 6-(Methoxymethyl)pyridine-3-carboxylic acid, and what analytical methods validate its purity?
- Methodological Answer : A primary synthesis route involves the oxidation of methyl-substituted pyridine precursors. For example, 6-bromo-2-methylpyridine can be oxidized with potassium permanganate (KMnO₄) under reflux in aqueous acidic conditions to yield carboxylic acid derivatives. Subsequent methoxymethylation is achieved via nucleophilic substitution using methoxymethyl halides or alkoxy-methylation reagents.
- Validation : Elemental analysis (e.g., C: 54.92%, H: 4.57%, N: 9.15%) and NMR spectroscopy (e.g., δ 3.85 ppm for OCH₃, δ 7.0–9.8 ppm for pyridine protons and COOH) are critical for confirming structure and purity .
Q. How do researchers characterize the reactivity of the methoxymethyl and carboxylic acid functional groups in this compound?
- Methodological Answer : Reactivity studies often focus on esterification (e.g., methyl ester formation via methanol/H⁺) or decarboxylation under thermal conditions. The methoxymethyl group can undergo deprotection using strong acids (e.g., HCl) to yield hydroxylmethyl derivatives. TLC monitoring and LC-MS are used to track reaction progress .
Advanced Research Questions
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
- Methodological Answer : Byproducts like over-oxidized pyridine-N-oxides or incomplete methoxymethylation can arise. Controlled addition of KMnO₄ in small aliquots (to avoid excessive oxidation) and optimizing reaction temperature (90–95°C for oxidation, 25°C for methylation) reduce side reactions. Column chromatography with polar solvents (e.g., ethyl acetate/hexane) isolates the pure product .
Q. How can computational modeling predict the metal-binding affinity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations assess the electron-donating capacity of the pyridine nitrogen and carboxylic oxygen. Studies on analogous compounds (e.g., 6-methylpyridine-3-carboxylic acid) show strong complexation with transition metals (e.g., Cu²⁺, Fe³⁺) via chelation, validated by UV-Vis spectroscopy and X-ray crystallography .
Q. What contradictions exist in reported biological activity data for structurally similar pyridine-carboxylic acid derivatives?
- Methodological Answer : For example, 5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride shows moderate antimicrobial activity but inconsistent anticancer results across cell lines. Researchers address this by standardizing assays (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) and controlling variables like solvent polarity and cellular uptake efficiency .
Q. How do steric and electronic effects influence the regioselectivity of reactions involving this compound?
- Methodological Answer : The methoxymethyl group introduces steric hindrance at the 6-position, directing electrophilic substitution to the 4- or 5-positions. Electronic effects from the electron-withdrawing carboxylic acid group further polarize the ring, as shown in nitration or halogenation studies. Competitive reaction pathways are analyzed using kinetic isotope effects (KIE) and isotopic labeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
